(2S)-3-(methylamino)propane-1,2-diol
Description
Contextual Significance of Chiral Amino Alcohol Scaffolds
Chiral amino alcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group, with at least one stereogenic center. This structural motif is of paramount importance in the field of stereochemistry and is a recurring feature in a vast array of biologically active molecules. The significance of chiral amino alcohol scaffolds, such as (2S)-3-(methylamino)propane-1,2-diol, can be attributed to several key factors:
Prevalence in Bioactive Molecules: The chiral β-amino alcohol framework is a common structural element in numerous pharmaceuticals, agrochemicals, and natural products. Their presence is crucial for the specific three-dimensional arrangement required for biological activity.
Versatile Chiral Building Blocks: In the synthesis of enantiomerically pure compounds, chiral amino alcohols serve as invaluable starting materials or key intermediates. fengchengroup.com The predefined stereochemistry of these building blocks allows for the controlled construction of complex molecules with multiple chiral centers, a critical aspect in drug discovery and development. nih.govnih.gov The pharmaceutical industry, in particular, has a growing demand for such chiral intermediates to enhance the efficacy of new drugs. nih.gov
Role as Chiral Ligands and Auxiliaries: The amino and hydroxyl groups can coordinate with metal centers, making chiral amino alcohols effective ligands in asymmetric catalysis. These ligands can induce stereoselectivity in a variety of chemical transformations, leading to the preferential formation of one enantiomer over the other. Additionally, they can be employed as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.
Foundation for Diverse Molecular Architectures: The bifunctionality of chiral amino alcohols allows for a wide range of chemical modifications at both the amino and hydroxyl groups. This versatility enables the synthesis of a diverse library of derivatives, including oxazolidinones, morpholinones, and lactams, which are themselves important scaffolds in medicinal chemistry.
The strategic placement of the amino and hydroxyl groups in a 1,2- or 1,3-relationship, as seen in propanediol (B1597323) derivatives, provides a flexible backbone that can be incorporated into various molecular designs, underscoring their broad utility in organic synthesis.
Historical Development and Initial Research Trajectories Pertaining to this compound
The historical development of this compound is intrinsically linked to the broader evolution of synthetic methodologies for chiral amino alcohols. Early research efforts were often focused on the preparation of racemic mixtures, with subsequent resolutions to isolate the desired enantiomer.
Initial synthetic routes to 3-(methylamino)propane-1,2-diol often involved the reaction of a suitable C3 electrophile with methylamine (B109427). One common method involves the reaction of 3-chloro-1,2-propanediol (B139630) with methylamine in the presence of a base like sodium hydroxide. fengchengroup.com Another established route utilizes the ring-opening of glycidol (B123203) (2,3-epoxy-1-propanol) with methylamine. These early methods typically yielded the racemic product.
The progression of asymmetric synthesis techniques has been pivotal in the development of stereoselective routes to this compound. The demand for enantiomerically pure compounds, driven largely by the pharmaceutical industry, spurred the development of methods to control the stereochemistry of the molecule during its synthesis. This includes the use of chiral starting materials from the "chiral pool," such as (R)-glycidol, to ensure the desired (S)-configuration in the final product.
The initial research trajectories for compounds like this compound were primarily as intermediates in the synthesis of more complex molecules. Its utility as a chiral building block was recognized for its potential to introduce a specific stereocenter and a versatile handle for further functionalization. The focus of research has evolved from simply preparing the molecule to developing highly efficient, scalable, and stereoselective syntheses to meet the demands of industrial applications.
Scope and Strategic Research Objectives for this compound Studies
The strategic research objectives for this compound are centered on its application as a high-value chiral intermediate. The overarching goal is to leverage its structural features for the efficient and stereocontrolled synthesis of target molecules, particularly in the pharmaceutical arena.
Key research objectives include:
Development of Efficient and Scalable Asymmetric Syntheses: A primary focus is the development of robust and cost-effective methods for the large-scale production of enantiomerically pure this compound. This includes the exploration of novel catalytic asymmetric methods to avoid the use of stoichiometric chiral reagents.
Application in the Synthesis of Pharmaceutical Agents: A significant area of research involves the use of this compound as a key building block in the total synthesis of drug candidates. For instance, the S-enantiomer of related amino alcohols is a crucial component in the synthesis of local anesthetics like levobupivacaine. fengchengroup.com The compound serves as a precursor for introducing the chiral amino alcohol moiety found in many bioactive molecules.
Elaboration into Novel Chiral Ligands and Catalysts: The inherent chirality and coordinating functional groups of this compound make it an attractive scaffold for the design and synthesis of new chiral ligands for asymmetric catalysis. Research in this area aims to develop catalysts that can promote a wide range of stereoselective transformations with high efficiency and enantioselectivity.
Creation of Diverse Molecular Scaffolds: The compound is utilized as a starting material for the generation of libraries of chiral molecules for drug discovery screening. By systematically modifying the amino and hydroxyl groups, researchers can create a diverse set of compounds with the potential for novel biological activities.
In essence, the strategic research objectives for this compound are directed at maximizing its utility as a versatile chiral synthon. The continuous refinement of its synthesis and the expansion of its applications in the construction of complex, enantiomerically pure molecules remain active areas of investigation in contemporary chemical research.
Chemical and Physical Properties of 3-(Methylamino)propane-1,2-diol
| Property | Value |
| CAS Number | 40137-22-2 |
| Molecular Formula | C4H11NO2 |
| Molecular Weight | 105.14 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 247 °C |
| Density | 1.095 g/mL at 20 °C |
| Water Solubility | Miscible |
| Refractive Index | n20/D 1.476 |
| Flash Point | 152 °C |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(methylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMTYMDHLQTCHY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847490-63-5 | |
| Record name | (2S)-3-(methylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2s 3 Methylamino Propane 1,2 Diol
Chemoenzymatic and Biocatalytic Approaches to Enantiopure (2S)-3-(methylamino)propane-1,2-diol
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems can operate under mild conditions with high enantioselectivity, reducing the need for protecting groups and minimizing waste.
Enzymatic Resolution and Asymmetric Transformations
Enzymatic kinetic resolution is a widely used technique for the separation of racemates. In the context of aminodiols, lipases are commonly employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. While direct enzymatic resolution of 3-(methylamino)propane-1,2-diol is not extensively documented, the strategy has been successfully applied to structurally related N-protected amino alcohols and diols.
For instance, the resolution of 2-amino alcohols protected with urethane-type groups has been achieved using porcine pancreatic lipase (B570770) (PPL) through either hydrolysis of the corresponding racemic acetates or transesterification of the racemic alcohols. The choice of the N-protecting group, such as Boc (tert-butoxycarbonyl), has been shown to influence the chemical yields and enantiopurities of the resolved products.
Another approach involves the asymmetric bioreduction of prochiral ketones. While not directly applicable to the synthesis of this compound from a simple precursor, this method is effective for creating chiral diols. For example, the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been accomplished from the racemic diol by a sequence involving enzymatic regioselective acylation and asymmetric bioreduction of the resulting ketone intermediate. This highlights the potential of combining chemical and enzymatic steps to achieve high enantiopurity.
Table 1: Examples of Enzymatic Resolutions for Related Chiral Building Blocks
| Enzyme | Substrate Type | Reaction Type | Key Findings |
| Porcine Pancreatic Lipase (PPL) | N-protected 2-amino alcohols | Hydrolysis/Transesterification | Boc protecting group led to better yields and enantiopurity. |
| Lipases | Racemic diols | Enantioselective acylation | Successful asymmetrization of prochiral diols. |
| Oxidoreductases | Prochiral ketones | Asymmetric bioreduction | Production of enantiomerically pure diols. |
Whole-Cell Biocatalysis for this compound Production
Whole-cell biocatalysis utilizes intact microbial cells, which contain a cascade of enzymes capable of performing multi-step transformations. This approach can be advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration. While specific whole-cell processes for the direct production of this compound are not prominently reported in the literature, the principles of whole-cell biocatalysis for the synthesis of chiral aminodiols are well-established.
Genetically engineered microorganisms can be designed to overexpress specific enzymes, such as transaminases or dehydrogenases, to channel metabolic pathways towards the desired product. For example, the production of 1,3-propanediol (B51772) has been successfully achieved on an industrial scale using engineered E. coli. Similar metabolic engineering strategies could potentially be developed for the synthesis of this compound from simple carbon sources.
Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Synthesis
Modern synthetic chemistry offers powerful tools for the asymmetric synthesis of chiral molecules, including organocatalysis and transition metal catalysis. These methods rely on the use of small chiral organic molecules or chiral metal complexes to control the stereochemical outcome of a reaction.
Although specific applications of these methods for the direct synthesis of this compound are not widely documented, the synthesis of chiral amino alcohols through these routes provides a conceptual framework. For instance, ruthenium-catalyzed asymmetric hydrogenation of α-amino ketones is a highly efficient method for producing chiral β-amino alcohols with high enantioselectivity. Similarly, rhodium-catalyzed asymmetric amination reactions have been developed for the synthesis of chiral amines. These methodologies could potentially be adapted for the synthesis of precursors to the target molecule.
Multi-Step Chemical Synthesis and Process Optimization
Traditional multi-step chemical synthesis remains a cornerstone for the production of complex chiral molecules. The key to a successful synthesis is the use of readily available chiral starting materials and the implementation of highly stereoselective reactions.
Strategies from Chiral Precursors (e.g., Glycerin Chlorohydrin Derivatives)
A common and effective strategy for the synthesis of this compound involves the use of a chiral C3 building block derived from the "chiral pool." A prominent precursor is (S)-3-chloro-1,2-propanediol, also known as (S)-glycerin chlorohydrin. This compound is accessible through various methods, including the chemical or enzymatic resolution of the racemate or from other chiral precursors like (R)-glycidol.
The synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849) is a well-established industrial process. By analogy, the reaction of (S)-3-chloro-1,2-propanediol with methylamine (B109427) would be expected to proceed via a nucleophilic substitution reaction to yield the desired this compound. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, would need to be optimized to maximize the yield and minimize the formation of byproducts.
Another key chiral precursor is (R)-glycidol. The epoxide ring of glycidol (B123203) is highly susceptible to nucleophilic attack. The reaction of (R)-glycidol with methylamine would lead to the regioselective opening of the epoxide at the less hindered carbon atom, directly yielding this compound. This approach is often favored due to its atom economy and the high stereospecificity of the epoxide opening reaction.
Table 2: Chiral Precursors for the Synthesis of this compound
| Chiral Precursor | Synthetic Strategy | Expected Product |
| (S)-3-Chloro-1,2-propanediol | Nucleophilic substitution with methylamine | This compound |
| (R)-Glycidol | Regioselective epoxide opening with methylamine | This compound |
Stereocontrol in Amination Reactions
The key step in the synthesis of this compound from the aforementioned chiral precursors is the amination reaction. The stereochemical integrity of the chiral center must be maintained throughout this process.
When starting with (S)-3-chloro-1,2-propanediol, the reaction with methylamine is a typical SN2 reaction. This mechanism proceeds with an inversion of configuration at the carbon atom bearing the leaving group (chloride). However, since the stereocenter in the starting material is at the C2 position, which is not directly involved in the substitution at C3, the stereochemistry at C2 is retained.
In the case of (R)-glycidol, the nucleophilic attack of methylamine occurs at the terminal carbon of the epoxide. This reaction also proceeds with an inversion of configuration at the center of attack. However, due to the Cahn-Ingold-Prelog priority rules, the resulting product is the (2S)-enantiomer. The high regioselectivity of the epoxide opening ensures that the methylamino group is introduced at the desired position, and the stereochemistry is controlled by the chirality of the starting epoxide.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound aims to minimize the environmental footprint of its production. Key strategies include the use of renewable feedstocks, the development of catalytic and biocatalytic methods to improve atom economy and reduce waste, and the utilization of safer solvents and reaction conditions.
A notable advancement in the green synthesis of 3-methylamino-1,2-propanediol (B1225494) is detailed in a patented method that emphasizes high purity, low energy consumption, and minimal pollution. This process involves the reaction of (S)-glycidol with a methylamine aqueous solution. The reaction is carried out at a controlled temperature of 40-50°C for 2-3 hours. After the reaction, the mixture is subjected to distillation under reduced pressure to remove excess methylamine and water, followed by vacuum distillation to obtain the high-purity product. This method boasts a yield of over 95% and a purity of over 99.5%, significantly reducing the production of byproducts and simplifying the purification process.
The core of this green approach lies in the direct amination of the epoxide ring of (S)-glycidol. This reaction pathway is inherently atom-economical as it involves the direct addition of methylamine to the epoxide, with no atoms being wasted as byproducts in the ideal reaction.
Traditional vs. Green Synthesis Approaches:
| Feature | Traditional Methods | Greener Method (e.g., from (S)-glycidol) |
| Starting Material | Often relies on non-renewable, hazardous materials like (S)-3-chloro-1,2-propanediol. | Utilizes (S)-glycidol, which can be derived from renewable resources like glycerol (B35011). |
| Reagents | May involve harsh reagents and produce significant salt waste. | Employs aqueous methylamine, reducing the need for organic solvents and harsh chemicals. |
| Byproducts | Can generate significant amounts of inorganic salts and other waste streams. | The primary theoretical byproduct is water (from the aqueous solution). |
| Energy Consumption | Potentially higher due to more complex reaction and purification steps. | Lower reaction temperatures and simplified purification lead to reduced energy usage. |
| Yield & Purity | May have lower yields and require extensive purification. | High yield (>95%) and high purity (>99.5%) are achievable. |
The pursuit of greener synthetic routes for this compound is also exploring the use of biocatalysis. Enzymes such as epoxide hydrolases and amine dehydrogenases offer the potential for highly selective and efficient syntheses under mild reaction conditions. For instance, the enzymatic ring-opening of epoxides with amines can provide a direct and stereoselective route to chiral amino alcohols. While specific applications to this compound are still emerging in publicly available literature, the principles have been successfully demonstrated for a range of similar compounds.
Furthermore, the synthesis of the starting material, (S)-glycidol, from renewable feedstocks like glycerol (a byproduct of biodiesel production) is a key aspect of a fully green process. The catalytic conversion of glycerol to glycidol is an active area of research and would further enhance the sustainability of producing this compound.
To quantify the "greenness" of these synthetic methods, metrics such as atom economy and the Environmental Factor (E-factor) are employed.
Green Chemistry Metrics for a Greener Synthesis Route:
| Metric | Description | Significance for this compound Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants into the desired product. | The reaction of (S)-glycidol with methylamine has a high theoretical atom economy. |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Greener methods aim for a lower E-factor by minimizing byproducts and solvent waste. |
| Catalysis | The use of catalysts to increase reaction rates and selectivity, often under milder conditions. | The use of biocatalysts or other efficient catalysts can significantly improve the green credentials of the synthesis. |
| Renewable Feedstocks | The use of starting materials derived from renewable sources. | Sourcing (S)-glycidol from bio-based glycerol is a key strategy. |
Exploration of 2s 3 Methylamino Propane 1,2 Diol Derivatives and Structure Reactivity Relationships
Design and Synthesis of Functionalized Analogues of (2S)-3-(methylamino)propane-1,2-diol
The design and synthesis of functionalized analogues of this compound are pivotal for exploring and optimizing its chemical and biological properties. The core structure, featuring a primary and a secondary alcohol as well as a secondary amine, offers multiple sites for chemical modification. Synthetic strategies often begin with commercially available chiral precursors to ensure the desired stereochemistry is maintained throughout the reaction sequence.
One common synthetic approach involves the use of (S)-glycidol or its derivatives as a starting material. The epoxide ring of glycidol (B123203) is susceptible to nucleophilic attack by methylamine (B109427), leading to the formation of the this compound backbone. This method is advantageous as it directly installs the desired stereocenter.
Another versatile method is the reductive amination of a suitable keto-alcohol precursor. This involves the reaction of an appropriate three-carbon backbone with methylamine in the presence of a reducing agent. The choice of starting material and reaction conditions is crucial for controlling the stereochemical outcome.
Functionalization of the this compound scaffold can be achieved through various reactions targeting the hydroxyl and amino groups. For instance, the hydroxyl groups can be esterified or etherified to introduce a wide range of functional groups, thereby altering the molecule's polarity, solubility, and interaction with biological targets. The secondary amine can be acylated, alkylated, or used in the formation of ureas and sulfonamides to further diversify the chemical space of the analogues. The selective protection of the functional groups is often necessary to achieve regioselectivity during the synthetic process.
The following table provides an overview of potential synthetic routes for creating analogues of this compound.
| Starting Material | Reagent | Reaction Type | Functionalized Analogue |
| (S)-Glycidol | Methylamine | Epoxide ring-opening | This compound |
| This compound | Acyl chloride | Acylation | O-acyl or N-acyl derivative |
| This compound | Alkyl halide | Alkylation | O-alkyl or N-alkyl derivative |
| This compound | Isocyanate | Urethane formation | Carbamate derivative |
Stereochemical Influence on Reactivity and Molecular Recognition
The stereochemistry of this compound is a critical determinant of its reactivity and its ability to engage in specific molecular interactions. The "(2S)" designation indicates that the stereocenter at the second carbon atom has the S-configuration. This specific spatial arrangement of the hydroxyl and methylamino groups creates a chiral environment that can influence the outcome of chemical reactions and the nature of intermolecular interactions.
In terms of reactivity, the chiral center can direct the approach of reagents in subsequent chemical transformations, a concept known as diastereoselectivity. For example, if one of the hydroxyl groups is used to attach the molecule to a solid support for use in asymmetric synthesis, the stereocenter will influence the stereochemical outcome of reactions occurring at a prochiral center in a substrate.
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is profoundly affected by stereochemistry. The precise three-dimensional arrangement of the hydroxyl and amino groups in the (2S) enantiomer allows for specific hydrogen bonding and electrostatic interactions with other chiral molecules, such as proteins or other small molecules. This enantiomer-specific recognition is the basis for the differential biological activity often observed between enantiomers of a chiral drug. For instance, in a biological system, one enantiomer may bind to a receptor with high affinity, leading to a therapeutic effect, while the other enantiomer may have a much lower affinity or even bind to a different receptor, potentially causing off-target effects.
The table below summarizes the key aspects of stereochemical influence.
| Aspect | Influence of (2S) Stereochemistry |
| Reactivity | Directs the stereochemical outcome of subsequent reactions (diastereoselectivity). |
| Molecular Recognition | Enables specific non-covalent interactions with other chiral molecules, leading to enantioselective recognition. |
| Biological Activity | Often results in differential binding to biological targets (e.g., receptors, enzymes) compared to the (2R) enantiomer. |
In Silico Approaches to Molecular Design and Conformational Analysis
Computational, or in silico, methods are invaluable tools for the rational design of novel analogues of this compound and for understanding their conformational preferences. These approaches allow for the prediction of molecular properties and interactions, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be used to perform conformational analysis of the this compound scaffold and its derivatives. Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its ability to interact with other molecules. For a flexible molecule like this compound, which has several rotatable bonds, identifying the low-energy conformers is essential for understanding its behavior. These calculations can reveal the preferred spatial arrangement of the hydroxyl and methylamino groups, which is influenced by intramolecular hydrogen bonding and steric effects. mdpi.com
In silico screening, also known as virtual screening, can be employed to predict the binding affinity of designed analogues to a specific biological target. This involves docking the virtual library of compounds into the active site of a protein and scoring the interactions. This process can help prioritize which analogues are most likely to be active and should be synthesized and tested experimentally.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of the analogues with their observed biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, further streamlining the drug discovery process.
The following table outlines common in silico approaches and their applications in the study of this compound.
| In Silico Approach | Application |
| Molecular Mechanics | Rapid conformational analysis and energy minimization. |
| Quantum Mechanics | Accurate calculation of electronic properties and reaction mechanisms. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| QSAR | Correlation of molecular structure with biological activity to predict the potency of new analogues. |
Investigating the Chiral Auxiliary Potential of this compound Scaffolds
The structural features of this compound make it an intriguing candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
The this compound scaffold possesses several characteristics that are desirable in a chiral auxiliary. It has a defined stereocenter and multiple functional groups (two hydroxyls and a secondary amine) that can be used to attach it to a substrate. The proximity of the stereocenter to the reaction site can effectively bias the approach of reagents, leading to high levels of stereoselectivity.
For example, the diol functionality could be used to form a chiral acetal (B89532) or ketal with a prochiral ketone or aldehyde. The chiral environment created by the auxiliary would then direct the nucleophilic attack to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol. Similarly, the amino group could be used to form a chiral enamine or imine, directing asymmetric alkylation or reduction reactions.
The effectiveness of a chiral auxiliary is often dependent on its ability to be easily attached, to induce high levels of stereoselectivity, and to be readily removed without racemization of the product. Research in this area would involve synthesizing derivatives of this compound where one of the functional groups is modified for easy attachment and cleavage, and then testing these derivatives in a variety of asymmetric transformations. smolecule.com
The table below outlines the potential applications of this compound as a chiral auxiliary.
| Reaction Type | Role of this compound Scaffold |
| Asymmetric Aldol (B89426) Reaction | Formation of a chiral enolate to control the stereochemistry of the aldol adduct. |
| Asymmetric Alkylation | Formation of a chiral imine or enamine to direct the approach of an electrophile. |
| Asymmetric Reduction | Formation of a chiral ketal or acetal to direct the delivery of a hydride reagent. |
| Asymmetric Diels-Alder Reaction | Attachment to a dienophile to control the facial selectivity of the cycloaddition. |
Mechanistic and Biochemical Investigations of 2s 3 Methylamino Propane 1,2 Diol and Analogues
Molecular Interactions with Biological Systems (e.g., Enzyme Binding, Receptor Affinity, in vitro studies)
Direct experimental data detailing the enzyme binding kinetics or receptor affinity for (2S)-3-(methylamino)propane-1,2-diol are not extensively documented. However, the aminopropanediol scaffold is a common feature in various biologically active molecules, suggesting that its interactions would be governed by its key functional groups: the secondary amine and the primary and secondary hydroxyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and polar contacts within enzyme active sites or receptor binding pockets.
In vitro studies on analogous small molecules often reveal interactions with classes of enzymes such as oxidoreductases, transferases, and hydrolases, which can recognize and process alcohol and amine functionalities. For instance, studies on larger molecules containing a propane-1,2-diol moiety, such as the natural compound 3-hydroxypropane-1,2-diyl dipalmitoleate, have identified interactions with targets like the Cannabinoid Receptor 1 (CB1) and Fatty Acid Amide Hydrolase 1 (FAAH1) through in silico prediction methods. mdpi.com While this compound is structurally much simpler, this highlights the potential for the propanediol (B1597323) core to contribute to binding within specific biological targets. The presence of the methylamino group would further influence specificity and interaction strength compared to simple diols.
Role as a Substrate or Intermediate in Model Biochemical Pathways (in vitro)
The structural backbone of this compound, namely 1,2-propanediol (1,2-PDO), is a known intermediate in microbial metabolic pathways. nih.gov In vitro and microbial studies have elucidated several routes for 1,2-PDO biosynthesis, which can serve as models for understanding how the core of the title compound might be processed in biological systems. nih.gov
Two primary pathways for the production of the 1,2-propanediol stereoisomers are the deoxyhexose pathway, which typically yields (S)-1,2-PDO, and the methylglyoxal (B44143) pathway, which produces (R)-1,2-PDO. nih.gov
Deoxyhexose Pathway : This pathway utilizes sugars like L-rhamnose or L-fucose. A key step involves the enzyme propanediol oxidoreductase, which catalyzes the reduction of L-lactaldehyde to (S)-1,2-PDO. nih.gov
Methylglyoxal Pathway : This route starts from dihydroxyacetone phosphate (B84403) (DHAP), a central glycolytic intermediate. DHAP is converted to methylglyoxal, which is then reduced to either lactaldehyde or acetol, and subsequently to 1,2-PDO. nih.gov
Given that the target compound is the (2S) stereoisomer, its propanediol core aligns with the output of the deoxyhexose pathway. The presence of the methylamino group at the C3 position would likely necessitate specific enzymatic machinery, such as transaminases or other aminotransfer enzymes, for its integration into or formation from such a pathway.
Table 1: Key Enzymes and Intermediates in Model 1,2-Propanediol Biosynthetic Pathways
| Pathway | Key Intermediate(s) | Key Enzyme(s) | Stereochemical Outcome |
| Deoxyhexose Pathway | L-Lactaldehyde | Propanediol oxidoreductase (fucO) | (S)-1,2-Propanediol |
| Methylglyoxal Pathway | Dihydroxyacetone phosphate (DHAP), Methylglyoxal | Methylglyoxal synthase (mgsA), Glycerol (B35011) dehydrogenase (gldA) | (R)-1,2-Propanediol |
Biotransformation Pathways and Metabolite Identification in Controlled Preclinical Systems
The primary biotransformation pathways identified for PAP involve oxidation of the propane-1,2-diol side chain and hydroxylation of the phenyl ring. By analogy, this compound would be expected to undergo similar oxidative transformations.
Predicted Biotransformation Pathways:
Oxidation of the Alcohol Groups : The primary alcohol at the C1 position could be oxidized to a carboxylic acid, forming a major metabolite. Studies on PAP identified 2-hydroxy-3-(phenylamino)propanoic acid as the main urinary metabolite. nih.govnih.gov A similar pathway for this compound would yield (2S)-2-hydroxy-3-(methylamino)propanoic acid .
Hydroxylation : While the methyl group does not offer a site for aromatic hydroxylation as seen in PAP, aliphatic hydroxylation is possible, though often a minor pathway.
N-Demethylation : The secondary amine could undergo N-demethylation to yield (2S)-3-aminopropane-1,2-diol .
Conjugation : The hydroxyl groups are potential sites for glucuronidation or sulfation, forming more water-soluble conjugates for excretion.
Table 2: Identified Metabolites of the Analogue 3-(Phenylamino)propane-1,2-diol (PAP) in Murine Models
| Metabolite | Biotransformation Pathway | Reference |
| 2-Hydroxy-3-(phenylamino)propanoic acid | Oxidation of primary alcohol | nih.gov, nih.gov |
| 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol | Aromatic hydroxylation | nih.gov |
| 2-Hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid | Combination of alcohol oxidation and aromatic hydroxylation | nih.gov |
| 4-Aminophenol and Paracetamol Conjugates | N-dealkylation followed by hydroxylation and conjugation | nih.gov |
These findings from PAP suggest that the metabolism of this compound would likely be extensive, driven by oxidation of the diol moiety. nih.govnih.gov
Computational Modeling of Molecular Docking and Dynamics
Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and biological macromolecules at an atomic level. mdpi.commdpi.com Although specific studies applying these methods to this compound are not found in current literature, the principles of these methods can be described in the context of how they would be applied to this compound.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, a docking study would involve:
Target Selection : Identifying a putative protein target (e.g., an oxidoreductase, a receptor).
Conformational Sampling : Generating a set of possible 3D conformations of the molecule.
Scoring : Placing these conformations into the binding site of the target protein and using a scoring function to estimate the binding affinity for each pose. The results would predict key interactions, such as hydrogen bonds between the diol or amine groups and amino acid residues in the protein.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes. mdpi.comnih.gov An MD simulation of this compound bound to a target would:
System Setup : Place the docked complex into a simulated physiological environment (a box of water molecules and ions).
Simulation : Solve Newton's equations of motion for every atom in the system over a defined period (nanoseconds to microseconds).
Analysis : Analyze the trajectory to assess the stability of the binding pose, identify persistent intermolecular interactions (e.g., hydrogen bonds), and observe conformational changes in both the ligand and the protein. This can help validate docking results and reveal the energetic contributions of different functional groups to the binding event. irb.hr
These computational approaches would be invaluable for generating hypotheses about the potential biological targets and mechanisms of action for this compound, guiding future in vitro and in vivo experimental research.
Sophisticated Analytical Methodologies for 2s 3 Methylamino Propane 1,2 Diol Research
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is a cornerstone for the analysis of (2S)-3-(methylamino)propane-1,2-diol, enabling the separation and quantification of the target compound from impurities and its enantiomer.
Gas chromatography is a powerful technique for assessing the purity of this compound by separating it from volatile and semi-volatile impurities. The high viscosity of the compound often requires dissolution in a suitable solvent, such as methanol, to facilitate direct injection. google.com A developed GC method can effectively separate the main component from potential impurities like 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, and glycerol (B35011). google.com
For enhanced volatility and improved peak shape, derivatization can be employed. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the hydroxyl and amino groups. google.com However, direct injection methods are often preferred to avoid potential side reactions and the introduction of impurities from the derivatizing agent. google.com
A typical GC system for this analysis would be equipped with a flame ionization detector (FID) and a capillary column, such as a DB-1701. google.com The operational parameters are critical for achieving good separation and accurate quantification.
Table 1: Example GC Parameters for Purity Analysis of 3-Methylamino-1,2-propanediol (B1225494)
| Parameter | Value |
| Column | DB-1701 (30m x 0.32mm x 0.5µm) |
| Injector Temperature | 280°C |
| Detector (FID) Temperature | 280°C |
| Column Temperature | 240°C |
| Carrier Gas | Nitrogen |
| Flow Rate | 40 mL/min |
| Injection Volume | 0.2 µL |
| Split Ratio | 20:1 |
Data sourced from a method developed for the purity analysis of 3-methylamino-1,2-propanediol. google.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both purity assessment and the critical determination of enantiomeric excess of this compound. For purity analysis, reversed-phase HPLC with a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), can be employed, especially since the compound lacks a strong UV chromophore. researchgate.netinternationaljournalssrg.org
The determination of enantiomeric excess is achieved through chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those found in Chiralpak columns, have proven effective for the enantioseparation of similar aminopropanediol compounds. researchgate.networldwidejournals.com A normal-phase mobile system, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like ethanol (B145695) with additives such as formic acid and diethylamine, is commonly used to achieve separation. worldwidejournals.com
Table 2: Illustrative Chiral HPLC Conditions for Aminopropanediol Enantiomers
| Parameter | Condition |
| Column | Chiralpak IC |
| Mobile Phase | n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | ELSD |
| Injection Volume | 20 µL |
This data is based on a method developed for the enantiomeric purity of a structurally similar compound, (S)-(-)-3-tert-butylamino-1,2-propanediol. worldwidejournals.com
Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS, IR, CD)
Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The ¹H NMR spectrum of 3-methylamino-1,2-propanediol in CDCl₃ shows characteristic signals for the methyl, methylene, and methine protons, as well as the hydroxyl and amine protons. chemicalbook.com For example, a distinct singlet for the methyl group protons can be observed around 2.41 ppm. chemicalbook.com
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. wikipedia.org The spectrum of this compound would exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups, N-H stretching of the secondary amine, and C-N stretching. uhcl.edu
Circular Dichroism (CD) Spectroscopy : As a chiral molecule, this compound will exhibit a CD spectrum, which arises from the differential absorption of left and right circularly polarized light. daveadamslab.com This technique is exquisitely sensitive to the stereochemistry of the molecule and can be used to confirm the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectrum of a known standard. nih.govrsc.org
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample of this compound or a suitable derivative, the precise spatial arrangement of its atoms can be determined. nih.gov The determination of the absolute configuration is possible through the anomalous dispersion effect, which is an interaction between the X-rays and the electrons of the atoms in the crystal. mit.edu While this effect is stronger for heavier atoms, modern techniques allow for the reliable determination of absolute configuration even for light-atom molecules containing only carbon, hydrogen, nitrogen, and oxygen. mit.edu
Academic and Industrial Applications of 2s 3 Methylamino Propane 1,2 Diol As a Chemical Building Block
Role in the Synthesis of Chiral Pharmaceuticals and Fine Chemicals
The primary application of (2S)-3-(methylamino)propane-1,2-diol lies in its use as a chiral starting material or intermediate for the synthesis of complex, enantiomerically pure molecules. fengchengroup.com The presence of a stereocenter and multiple reactive sites allows it to be incorporated into a wide range of target structures.
Detailed Research Findings: In pharmaceutical synthesis, chiral building blocks are essential for producing single-enantiomer drugs to maximize therapeutic effects and minimize potential side effects associated with the unwanted enantiomer. This compound is a key precursor in the production of chiral amines, which are themselves critical intermediates for active pharmaceutical ingredients (APIs). fengchengroup.com For example, the S-enantiomer of the closely related 3-amino-1,2-propanediol (B146019) structure is integral to the synthesis of the local anesthetic levobupivacaine. fengchengroup.com Similarly, the analogous compound (S)-3-(tert-butylamino)propane-1,2-diol is a well-established chiral building block for the synthesis of Timolol, a beta-blocker used to treat glaucoma. smolecule.comchemicalbook.com The synthesis of these drugs relies on the transfer of chirality from the building block to the final API, a strategy that underscores the importance of stereochemical purity in starting materials. smolecule.com
Beyond specific APIs, this compound is utilized in the broader fine chemical industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers. The versatility of the amino and diol groups allows for a variety of chemical transformations, making this compound a valuable starting point for a diverse array of complex chiral molecules. fengchengroup.com
Table 1: Examples of Pharmaceuticals Synthesized from Related Chiral Amino Diols
| Drug Name | Therapeutic Class | Chiral Building Block |
|---|---|---|
| Levobupivacaine | Local Anesthetic | (S)-enantiomer of 3-amino-1,2-propanediol derivative fengchengroup.com |
Application in Ligand Design for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool in modern chemistry that enables the synthesis of chiral products from achiral starting materials with the help of a chiral catalyst. The effectiveness of these catalysts often relies on the design of the chiral ligand that coordinates to a metal center. Ligands modify the catalyst's structure and reactivity, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
Detailed Research Findings: this compound possesses structural features—a chiral backbone and N- and O-donor atoms—that make it an excellent candidate for a bidentate or tridentate chiral ligand. While specific research on ligands derived directly from this compound is not extensively documented in the provided sources, the closely related (S)-3-(tert-butylamino)propane-1,2-diol is known to act as a ligand in asymmetric catalysis. smolecule.com Such ligands can coordinate with transition metals like rhodium, ruthenium, or palladium to catalyze a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. nih.govnih.gov The diol and amino functionalities can be further modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing the enantioselectivity and reactivity of the catalytic system for a specific chemical transformation. nih.gov
Utilization as a Chiral Auxiliary in Organic Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new stereocenter. wikipedia.orgsigmaaldrich.com The auxiliary is attached to an achiral substrate, the resulting chiral adduct undergoes a diastereoselective reaction, and finally, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com
Detailed Research Findings: The principle of using chiral auxiliaries is a cornerstone of asymmetric synthesis. wikipedia.org Compounds like this compound are well-suited for this role. For instance, the substrate can be attached to one of the hydroxyl groups or the amino group. The inherent chirality of the auxiliary then sterically directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse. sigmaaldrich.com A structurally similar compound, (S)-3-(tert-butylamino)propane-1,2-diol, is explicitly noted for its use as a chiral auxiliary to improve the stereoselectivity of reactions. smolecule.com This application is common for chiral amino alcohols in various transformations, including alkylations and aldol (B89426) reactions, where they effectively control the formation of new carbon-carbon bonds with high diastereoselectivity. smolecule.com
Development of Novel Chemical Probes and Research Reagents
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or other biomolecule. Chiral probes are particularly valuable for investigating the stereospecific nature of biological interactions.
Detailed Research Findings: While direct examples of this compound being used in published chemical probes are not specified, its structure provides a versatile scaffold for their development. The amino and hydroxyl groups serve as convenient handles for attaching reporter groups (e.g., fluorophores, biotin) and reactive groups that can form covalent bonds with a target protein. mdpi.com The defined stereochemistry of the (2S)-diol backbone is a critical feature. By creating a pair of enantiomeric probes, researchers can investigate whether a biological process or a drug-target interaction is stereospecific. This is crucial for validating drug targets and understanding the mechanisms of enzyme catalysis or receptor binding at a molecular level. The development of such reagents is an active area of chemical biology research, aimed at creating sophisticated tools to unravel complex biological processes. mdpi.com
Future Perspectives and Emerging Research Directions for 2s 3 Methylamino Propane 1,2 Diol
Advancements in Sustainable Synthesis and Process Intensification
Traditional synthesis routes for aminodiols often rely on batch processes using petroleum-derived precursors, which can present challenges related to safety, waste generation, and energy consumption. nih.govyoutube.com The future of (2S)-3-(methylamino)propane-1,2-diol production is geared towards greener, more efficient, and safer methods through the principles of sustainable synthesis and process intensification.
A key area of advancement is the shift from conventional batch reactors to continuous-flow systems. youtube.com Continuous-flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved product consistency. acs.orgnih.govnih.gov For the synthesis of aminodiols, which often involves highly exothermic reactions like the amination of epoxides, flow reactors provide precise temperature control, reducing the formation of byproducts and increasing selectivity. researchgate.netrsc.orgjsynthchem.com Research is focused on developing robust catalytic systems, potentially using packed-bed reactors with immobilized catalysts, that can operate efficiently over extended periods, leading to higher productivity and reduced downstream processing costs. acs.org A patent for the synthesis of 3-methylamino-1,2-propanediol (B1225494) highlights a multi-stage temperature process to improve purity, a strategy that can be further optimized and integrated into a continuous manufacturing paradigm. google.com
Sustainable synthesis also emphasizes the use of renewable feedstocks. While many current methods utilize precursors like glycerin chlorohydrin google.comhubspotusercontent-na1.net, future research is exploring pathways from bio-based glycerol (B35011), a byproduct of biodiesel production. This approach aligns with the principles of a circular economy, transforming a low-cost byproduct into a high-value chiral intermediate.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Aminodiols
| Feature | Batch Processing | Continuous-Flow Processing |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior temperature control. acs.org |
| Efficiency | Lower heat and mass transfer efficiency; longer reaction times may be required. acs.org | Enhanced heat and mass transfer, leading to faster reactions and higher throughput. acs.orgnih.gov |
| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation. |
| Scalability | Scaling up can be complex and require significant reactor redesign. | Scaled up by running the system for longer durations or by parallelization ("numbering-up"). |
| Byproduct Formation | Less precise control can lead to more side reactions and lower selectivity. | Precise control over parameters minimizes byproduct formation, improving purity. google.com |
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Discovery (as a building block)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and pharmaceutical research by accelerating the design and discovery of novel molecules with desired properties. nih.gov In this context, this compound serves as an ideal chiral building block for generating vast virtual libraries of potential drug candidates or functional materials.
Furthermore, ML models can predict the properties and bioactivities of derivatives of this compound before they are synthesized. By learning from existing data, these models can identify which modifications are most likely to lead to a successful outcome, thereby prioritizing synthetic efforts and reducing the time and cost of research and development. This predictive power allows researchers to focus on synthesizing only the most promising candidates, streamlining the discovery pipeline.
Exploration of Novel Biocatalytic Applications for this compound Production and Derivatization
Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com Future research will increasingly focus on developing biocatalytic routes for both the production and subsequent derivatization of this compound.
Production: The stereoselective synthesis of chiral aminodiols is a significant challenge in organic chemistry. Enzymes, particularly transaminases and aldolases, are well-suited for this task. acs.org Emerging research involves the design of multi-enzyme cascade reactions where simple, achiral starting materials are converted into complex chiral products in a single pot. acs.orgcsic.es For instance, an engineered transaminase could be used to asymmetrically aminate a dihydroxyketone precursor, which itself could be generated by an aldolase. ucl.ac.uk Protein engineering and directed evolution are being employed to tailor transaminases to accept specific substrates, like those required for the synthesis of this compound, and to enhance their stability and activity under process conditions. nih.govfrontiersin.org An artificial biosynthetic pathway for producing 2-amino-1,3-propanediol in metabolically engineered E. coli has been successfully established, demonstrating the feasibility of producing such compounds from simple carbon sources like glucose. acs.org
Derivatization: The functional groups of this compound can be selectively modified using enzymes. For example, oxidoreductases or lipases could be used for the regioselective oxidation or acylation of the primary versus the secondary hydroxyl group. mdpi.com This enzymatic derivatization allows for the creation of new, complex chiral molecules that would be difficult to access through conventional chemistry without resorting to cumbersome protection-deprotection steps. Such derivatives could serve as advanced intermediates for pharmaceuticals or other specialty chemicals. researchgate.netnih.gov
Table 2: Key Enzyme Classes for Biocatalytic Production and Derivatization
| Enzyme Class | Application | Potential Transformation |
| Transaminase (TAm) | Production | Asymmetric amination of a ketone precursor to install the amine group with specific stereochemistry. acs.orgfrontiersin.org |
| Aldolase | Production | Carbon-carbon bond formation to construct the diol backbone from simpler aldehydes. acs.orgcsic.es |
| Oxidoreductase/Dehydrogenase | Derivatization | Selective oxidation of the primary or secondary alcohol to an aldehyde or carboxylic acid. mdpi.com |
| Lipase (B570770)/Esterase | Derivatization | Regioselective acylation or deacylation of the hydroxyl groups to create chiral esters. |
| Imine Reductase (IRED) | Production | Reductive amination of a dihydroxy ketone as a final step in a synthetic cascade. csic.es |
Interdisciplinary Research with Materials Science and Polymer Chemistry
The unique trifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Interdisciplinary research bridging organic chemistry with materials science is poised to explore its use in creating advanced materials with tailored properties.
In polymer chemistry, diols and diamines are fundamental building blocks for condensation polymers such as polyesters and polyurethanes. nih.govtue.nl The this compound molecule contains both hydroxyl and amine functionalities, enabling it to act as a monomer in the synthesis of poly(ester-urethane)s, poly(urethane-urea)s, or poly(ester-amide)s. researchgate.netacs.org The use of amino acid-derived diols as chain extenders in thermoplastic polyurethanes has been shown to influence the thermal and mechanical properties, as well as the hydrophilicity and degradation profiles of the final materials. acs.orgacs.org
The secondary amine in the backbone of the molecule can introduce specific functionalities into the resulting polymer. For example, it can serve as a site for grafting side chains, act as an acid scavenger, or provide a point for cross-linking. In biomedical applications, the presence of amino groups in a polyurethane backbone can enhance properties like heparin-binding capacity, which is crucial for creating blood-compatible materials. nih.gov Furthermore, the inherent chirality of the monomer can be used to synthesize stereoregular polymers, potentially leading to materials with unique crystalline structures, degradation behaviors, or optical properties. The incorporation of such bio-based, functional monomers is a key strategy in developing sustainable and high-performance polymers for a wide range of applications, from biomedical devices to advanced coatings and biodegradable plastics. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-3-(methylamino)propane-1,2-diol, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves regioselective epoxide ring-opening or reductive amination of a ketone precursor. For stereochemical control, chiral catalysts (e.g., Jacobsen-type) or enzymatic resolution may be employed. For example, enantiopure diols like (S)-3-(2-methoxyphenoxy)propane-1,2-diol were synthesized using chiral auxiliaries and characterized via chiral HPLC (99.9% ee) . Key parameters include temperature (e.g., 0–25°C for epoxide reactions), solvent polarity (MeOH or THF), and stoichiometric ratios of methylamine to precursor. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization is critical to isolate the (2S)-enantiomer .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Peaks for the diol’s hydroxyl groups (δ 3.5–4.5 ppm) and methylamino protons (δ 2.2–2.8 ppm) are diagnostic. For example, 3-(p-tolyloxy)propane-1,2-diol showed distinct signals for aromatic protons (δ 6.8–7.2 ppm) and glycerol backbone (δ 3.6–4.2 ppm) .
- Chiral HPLC : Use columns like Chiralcel OD with n-hexane/isopropanol/Et2NH (80:20:0.1) to confirm enantiopurity. Retention times (tR) vary between enantiomers (e.g., 9.9 min for R vs. 17.4 min for S in related diols) .
- MS-DART : Provides molecular ion peaks (e.g., [M+H]+ at m/z 148 for the target compound) and fragmentation patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months). For analogs like 3-(4-chlorophenoxy)propane-1,2-diol, hydrolysis at acidic pH (≤3) cleaves the ether bond, while alkaline conditions (≥10) degrade the diol moiety. Monitor via HPLC-UV at 220 nm and track degradation products (e.g., 4-chlorophenol) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular properties:
- Frontier orbitals : HOMO-LUMO gaps (~5 eV) indicate nucleophilic sites (e.g., hydroxyl groups) .
- Electrostatic potential maps : Highlight regions prone to electrophilic attack (e.g., methylamino nitrogen) .
- Polarizability : Values <100 a.u. suggest moderate reactivity, consistent with experimental hyperpolarizability data for related diols .
Q. How to resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, 3-(2-methoxyphenoxy)propane-1,2-diol showed deviations in calculated vs. experimental NMR shifts due to implicit solvation models. To mitigate:
- Use explicit solvent models (e.g., COSMO for aqueous solutions).
- Perform molecular dynamics (MD) simulations to sample low-energy conformers.
- Validate with 2D NMR (e.g., HSQC, COSY) to assign coupling constants and verify dihedral angles .
Q. What strategies optimize enantioselective synthesis yields while minimizing side products?
- Methodological Answer :
- Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) for asymmetric induction in reductive amination .
- Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively. For example, (R)-3-(2-methoxyphenoxy)propane-1,2-diol was resolved with 99.5% ee using this method .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., amine:ketone ratio, reaction time) and reduce byproducts like Schiff bases .
Q. How does substitution on the propane-1,2-diol backbone affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies for analogs (e.g., antiandrogen (2R)-3-[4-(2-{4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
